3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Description
3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex heterocyclic compound that features a thiazole ring fused with a thieno ring
Properties
Molecular Formula |
C15H20N2O2S2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-(2,6-diethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C15H20N2O2S2/c1-3-10-6-5-7-11(4-2)14(10)17-12-8-21(18,19)9-13(12)20-15(17)16/h5-7,12-13,16H,3-4,8-9H2,1-2H3 |
InChI Key |
VVJIELRLSVZEOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C3CS(=O)(=O)CC3SC2=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diethylphenylamine with a thieno[3,4-d][1,3]thiazole precursor in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further improve efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dichloromethane, toluene, ethanol
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives.
Scientific Research Applications
3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It is used as a precursor in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share structural similarities with 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide.
Thieno Derivatives: Compounds like thieno[2,3-d]pyrimidine and thieno[3,2-b]thiophene also exhibit similar structural features.
Uniqueness
What sets 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide apart is its unique combination of a thiazole ring fused with a thieno ring, along with the presence of a diethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-(2,6-diethylphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a member of the thiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno-thiazole core. The presence of the diethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and related structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown promise in inhibiting various cancer cell lines.
- Antimicrobial Properties : Compounds in this class often display significant antibacterial and antifungal effects.
- Neuroprotective Effects : Some derivatives have been investigated for their anticonvulsant properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the target compound demonstrated significant cytotoxicity against colon carcinoma cell lines (HCT-15) with IC50 values in the low micromolar range. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance efficacy against specific cancer types .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study involving a series of thiazole derivatives revealed that certain structural features were crucial for their anticancer activity. For example:
- Compound 24b showed high efficacy against HCT-15 cells with an IC50 value significantly lower than standard chemotherapeutics.
- Molecular Dynamics Simulations indicated that these compounds interact with key proteins involved in cancer progression through hydrophobic interactions and hydrogen bonding .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial efficacy. A study reported that various thiazole-based compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 50 μg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 10f | E. coli | 50 |
| 10g | S. aureus | 25 |
| 11a | Candida albicans | 100 |
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been explored in models of epilepsy. For example, compounds similar to the target compound exhibited anticonvulsant activity in the pentylenetetrazol (PTZ) model with protective indices indicating significant efficacy against induced seizures .
Case Study: Anticonvulsant Activity
In a comparative study, several thiazole derivatives were tested for their anticonvulsant effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
